
Auristatin F
概要
説明
アウリスタチン F は、海洋生物Dolabella auriculariaから得られる天然化合物ドラスタチン 10 の合成類似体です。それは、微小管のダイナミクスを阻害することで細胞分裂を阻害する強力な細胞毒性剤です。 アウリスタチン F は主に、標的癌療法のための抗体薬物複合体 (ADC) のペイロードとして使用されます .
準備方法
合成経路と反応条件: アウリスタチン F は、さまざまなアミノ酸やその他の有機分子をカップリングする一連の化学反応によって合成されます。 合成は通常、中間体の調製から始まり、ペプチド結合形成やその他の化学変換によって最終生成物に組み立てられます .
工業生産方法: アウリスタチン F の工業生産は、自動ペプチド合成機と高性能液体クロマトグラフィー (HPLC) を用いた大規模な化学合成を用いて精製を行います。 このプロセスは、医薬品用途の厳しい要件を満たすために、高収率と高純度を実現するように最適化されています .
化学反応の分析
Metabolic Activation and Degradation
Auristatin F’s activity depends on intracellular metabolic processing:
Metabolic Pathways
- Bioactivation : AF-HPA (prodrug form) undergoes intracellular ester hydrolysis to release active this compound .
- Plasma Stability : MMAF exhibits rapid clearance (bioavailability = 0%) due to high systemic metabolism .
Halogenation and Conformational Effects
Modifications to the phenylalanine residue alter this compound’s cis-trans equilibrium and potency:
Halogenation Reactions
-
Fluorination/Chlorination :
- Para-halogenation of phenylalanine shifts equilibrium toward the bioactive trans-isomer:
- Energy differences (cis vs. trans):
-
Impact on Cytotoxicity :
Halogenated derivatives retain potency (IC₅₀ ≈ 0.057–0.11 nM in SKOV3 cells) despite structural modifications .
Quantification Methods
Stability Data
- Plasma Stability : MMAF degrades rapidly (t₁/₂ < 1 hr in rat plasma) .
- ADC Stability : Trastuzumab-dolaflexin (this compound conjugate) shows <5% aggregation under physiological conditions .
Key Research Findings
-
Linker Chemistry :
Protease-cleavable linkers (e.g., maleimidocaproyl) enhance tumor-specific payload release while minimizing off-target toxicity . - Metabolite Activity :
-
Conformational Optimization :
Halogenation shifts cis-trans equilibrium, increasing the proportion of bioactive trans-isomer from 45% (MMAF) to 94% (para-Cl-MMAF) .
科学的研究の応用
Applications in Antibody-Drug Conjugates (ADCs)
2.1 Mechanism of Action
Auristatin F is primarily utilized as a cytotoxic payload in ADCs, which are designed to deliver targeted therapy directly to cancer cells. The mechanism involves the conjugation of monoclonal antibodies that specifically recognize tumor-associated antigens with this compound. Once internalized by the target cells, the ADC releases MMAF, leading to microtubule disruption and cell death .
2.2 Clinical Development
Several ADCs incorporating this compound are currently under investigation or have received regulatory approval:
- GENA-111 : An ADC targeting BCAM (B-cell adhesion molecule) that has shown promising results in preclinical studies against epithelial cancers. In xenograft models, GENA-111 demonstrated significant therapeutic potency, suggesting its potential as a treatment option for BCAM-positive tumors .
- FS-1502 : A recombinant HER2 humanized monoclonal antibody conjugated with MMAF, currently being researched for its efficacy against HER2-positive cancers .
2.3 Comparative Efficacy
Research indicates that auristatin-based ADCs can outperform traditional chemotherapeutics due to their targeted delivery mechanism. For instance, MMAF exhibits lower IC50 values compared to other agents like MMAE, while also providing a favorable pharmacokinetic profile that enhances therapeutic indices in clinical settings .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of MMAF is crucial for optimizing its use in clinical applications. Studies have shown that MMAF has distinct absorption and distribution characteristics compared to other auristatins:
- Hydrophilicity : The increased hydrophilicity of MMAF reduces its tendency to aggregate in systemic circulation, which can lead to lower toxicity profiles and improved patient outcomes .
- Metabolic Stability : Research into the metabolic pathways of MMAF reveals insights into its stability and degradation products, which are essential for predicting therapeutic efficacy and safety during clinical trials .
Case Studies
Several case studies highlight the successful application of this compound in clinical research:
- Case Study 1 : In a Phase 1 trial involving GENA-111, patients with advanced epithelial cancers showed significant tumor reduction after treatment with the ADC. The study emphasized the importance of targeting BCAM for effective therapy .
- Case Study 2 : FS-1502 demonstrated promising results in early-phase trials for HER2-positive breast cancer patients, showcasing enhanced response rates compared to standard treatments .
作用機序
アウリスタチン F は、微小管形成に不可欠なタンパク質であるチューブリンに結合することで効果を発揮します。チューブリンの重合を阻害することで、アウリスタチン F は微小管ネットワークを破壊し、細胞周期停止とアポトーシス (プログラムされた細胞死) を引き起こします。 このメカニズムにより、急速に分裂する癌細胞を標的にすることが非常に効果的です .
類似化合物:
モノメチルアウリスタチン E: ドラスタチン 10 の別の合成類似体で、高い膜透過性と傍観者細胞毒性活性で知られています.
ドラスタチン 10: アウリスタチン F の起源となる天然化合物で、強力な抗有糸分裂活性で知られています.
アウリスタチン F の独自性: アウリスタチン F は、低い膜透過性とエフロックスポンプに対する耐性により、癌細胞から排出される可能性が低いため、独自です。 この特性により、抗体薬物複合体におけるペイロードとしてその有効性が向上し、標的化された持続的な細胞毒性活性を提供します .
類似化合物との比較
Monomethyl Auristatin E: Another synthetic analog of dolastatin 10, known for its high membrane permeability and bystander cytotoxic activity.
Dolastatin 10: The natural compound from which Auristatin F is derived, known for its potent antimitotic activity.
Uniqueness of this compound: this compound is unique due to its low membrane permeability and resistance to efflux pumps, which makes it less likely to be expelled from cancer cells. This property enhances its effectiveness as a payload in antibody-drug conjugates, providing targeted and sustained cytotoxic activity .
生物活性
Auristatin F, a potent anti-tubulin agent, is a derivative of the marine natural product dolastatin 10. It exhibits significant biological activity, particularly in the context of cancer therapy, primarily through its incorporation into antibody-drug conjugates (ADCs). This article delves into the mechanisms of action, pharmacokinetics, case studies, and comparative efficacy of this compound.
This compound functions by inhibiting microtubule polymerization, which is essential for cell division. This mechanism leads to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. The compound's structure allows it to bind effectively to tubulin, disrupting normal mitotic processes.
Chemical Properties:
- Chemical Name: (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid
- Molecular Weight: 731.96 g/mol
- CAS Number: 141205-32-5
- Solubility: DMSO up to 20 mM .
Pharmacokinetics and Metabolism
Recent studies have focused on the pharmacokinetic properties of this compound when used as a payload in ADCs. A study utilizing liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-TOF-MS/MS) revealed that this compound has a bioavailability of 0% in rats due to rapid clearance. Seven metabolites were identified, with demethylation being the primary metabolic pathway .
Case Studies and Clinical Applications
-
Trastuzumab-Monomethyl this compound (LCB14-0110):
A study investigated the biodistribution and tumor targeting capability of trastuzumab conjugated with monomethyl this compound in JIMT-1 xenograft mice. The results indicated effective tumor targeting and significant therapeutic potential against HER2-positive breast cancer . -
Antibody-drug Conjugates:
The ADC GENA-111, which targets BCAM-positive epithelial cancers, demonstrated promising results in preclinical studies. The conjugate effectively delivered this compound directly to cancer cells, enhancing its cytotoxic effects while minimizing systemic toxicity .
Comparative Efficacy
The efficacy of this compound can be compared to its analogs such as Monomethyl Auristatin E (MMAE). While both compounds exhibit potent anti-cancer activity, MMAF is noted for its stability and lower toxicity profile when used in ADCs. However, MMAE may be more effective in certain contexts due to differences in their mechanism of action and cellular uptake characteristics .
Compound | Mechanism of Action | Stability | Toxicity Profile |
---|---|---|---|
This compound | Inhibits tubulin polymerization | Moderate | High |
Monomethyl Auristatin E (MMAE) | Inhibits tubulin polymerization | Low | Moderate |
Monomethyl this compound (MMAF) | Inhibits tubulin polymerization | High | Low |
特性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNCNVVZCUVPOT-FUVGGWJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。